

A Spectroscopic Comparison of 2,6-Pyridinedicarboxaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **2,6-pyridinedicarboxaldehyde** and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visualization of a key application in chemosensing.

This publication offers an objective comparison of the spectroscopic characteristics of **2,6-pyridinedicarboxaldehyde** and its derivatives, including 2,6-diacetylpyridine, pyridine-2,6-dicarboxylic acid, and 2,6-pyridinedimethanol. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, this guide serves as a valuable resource for the identification, characterization, and application of these versatile compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **2,6-pyridinedicarboxaldehyde** and its selected derivatives. This allows for a direct comparison of their characteristic spectral features across various analytical techniques.

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)	IR (ν , cm $^{-1}$)	Mass Spec (m/z)	UV-Vis (λ_{max} , nm)
2,6-Pyridinedicarboxaldehyde	10.1 (s, 2H, CHO), 8.2 (d, 2H, Ar-H), 8.0 (t, 1H, Ar-H)	192.5 (CHO), 152.0 (C=N), 138.0 (Ar-C), 125.0 (Ar-C)	1710 (C=O), 1580 (C=N), 1310 (C-H)	135 (M+)	254, 202[1]
2,6-Diacetylpyridine	2.8 (s, 6H, CH ₃), 8.2 (d, 2H, Ar-H), 8.0 (t, 1H, Ar-H)	200.1 (C=O), 152.8 (C=N), 137.5 (Ar-C), 124.5 (Ar-C), 26.5 (CH ₃)	1690 (C=O), 1575 (C=N), 1240 (C-C)	163 (M+)[2]	N/A
Pyridine-2,6-dicarboxylic acid	13.1 (br s, 2H, COOH), 8.3 (d, 2H, Ar-H), 8.2 (t, 1H, Ar-H)[3]	165.0 (COOH), 148.5 (C=N), 139.0 (Ar-C), 125.5 (Ar-C)	3000-2500 (O-H), 1720 (C=O), 1580 (C=N)	167 (M+), 123, 79[3]	265-280
2,6-Pyridinedimethanol	7.70 (t, 1H, Ar-H), 7.20 (d, 2H, Ar-H), 4.78 (s, 4H, CH ₂)[4]	159.0 (C=N), 137.0 (Ar-C), 120.0 (Ar-C), 64.0 (CH ₂ OH)	3300-3100 (O-H), 1590 (C=N), 1050 (C-O)	139 (M+), 108, 80[5]	262

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 or 400 MHz NMR spectrometer.
- Data Acquisition: For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Record the FT-IR spectrum using a suitable FT-IR spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Reporting: Report the frequencies of significant absorption bands in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm. Use a matched cuvette containing the pure solvent as a reference.

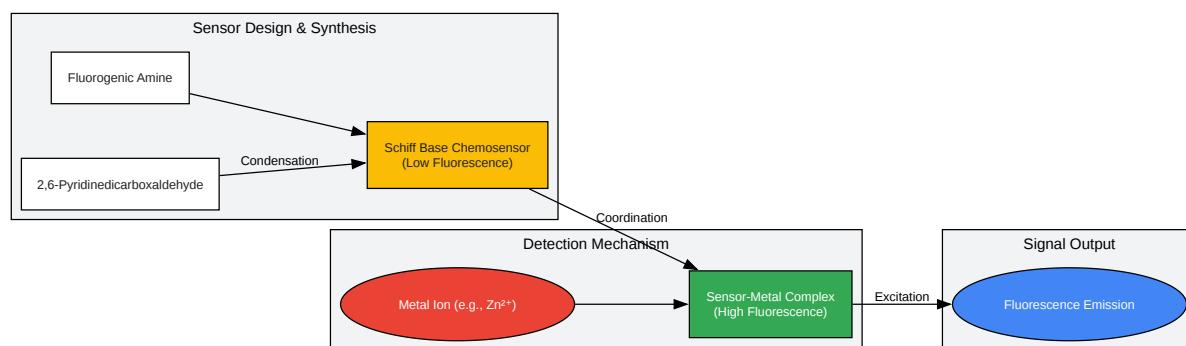
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Data Reporting: Report the m/z values of the molecular ion (M^+) and major fragment ions.

Visualization of a Key Application: Metal Ion Sensing

Derivatives of **2,6-pyridinedicarboxaldehyde**, particularly Schiff bases, are widely employed as chemosensors for the detection of various metal ions. The following diagram illustrates the general mechanism of metal ion sensing by a fluorescent Schiff base derivative.



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Caption: Mechanism of metal ion detection by a Schiff base chemosensor.

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